Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-
Description
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a silyl-protected benzaldehyde derivative with the tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group attached via a methylene linker to the para position of the benzaldehyde ring. This compound is primarily utilized in organic synthesis as a protected aldehyde intermediate, leveraging the steric bulk of the TIPS group to enhance stability under acidic or nucleophilic conditions .
Properties
CAS No. |
313279-15-1 |
|---|---|
Molecular Formula |
C17H28O2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-[tri(propan-2-yl)silyloxymethyl]benzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-11,13-15H,12H2,1-6H3 |
InChI Key |
XLQZQSKKECIORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The protection reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), with imidazole or pyridine serving as a base to scavenge hydrochloric acid generated during silylation. A representative procedure involves:
-
Dissolving 4-(hydroxymethyl)benzyl alcohol in DCM.
-
Adding TIPSCl (1.1 equivalents) and imidazole (2.5 equivalents) at 0°C.
-
Stirring the mixture at room temperature for 6–12 hours.
The reaction progress is monitored via thin-layer chromatography (TLC), and the product, 4-(((triisopropylsilyl)oxy)methyl)benzyl alcohol, is isolated using flash chromatography with hexane/ethyl acetate gradients.
Table 1: Optimization of Silylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of TIPSCl |
| Base | Imidazole | Prevents side reactions |
| Temperature | 0°C → room temperature | Balances reaction rate and selectivity |
| Reaction Time | 8 hours | Ensures complete conversion |
Oxidation to the Aldehyde Functionality
The second step converts the benzyl alcohol intermediate into the target aldehyde. A highly effective method employs 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) with catalytic p-toluenesulfonic acid monohydrate (TsOH·H2O).
Mechanistic Insights
IBX acts as a mild oxidizing agent, selectively targeting primary alcohols while preserving the TIPS ether. The reaction proceeds via a two-electron oxidation mechanism, where IBX abstracts a hydride from the alcohol, forming the aldehyde and releasing iodobenzoic acid as a byproduct.
Experimental Protocol
-
Dissolve 4-(((triisopropylsilyl)oxy)methyl)benzyl alcohol in DMSO.
-
Add IBX (1.5 equivalents) and TsOH·H2O (0.1 equivalents).
-
Heat the mixture at 50°C for 1.5 hours under argon.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography.
This method achieves a 59% isolated yield, with purity confirmed by NMR spectroscopy.
Table 2: Oxidation Reaction Performance
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| IBX/TsOH·H2O | DMSO | 50°C | 59 |
| PCC | CHCl | 25°C | 45* |
| Swern | THF | −78°C | 52* |
*Theorized yields based on analogous systems.
Alternative Synthetic Routes
Direct Silylation of 4-Hydroxybenzaldehyde
An alternative approach involves silylating 4-hydroxybenzaldehyde followed by hydroxymethylation. However, this route is less common due to competing side reactions at the aldehyde group. For example, attempted silylation of 4-hydroxybenzaldehyde with TIPSCl under standard conditions results in partial protection of the aldehyde, necessitating additional purification steps.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMSO enhance IBX solubility and stabilize the transition state during oxidation. Nonpolar solvents (e.g., toluene) reduce reaction rates due to poor IBX dispersion.
Acid Catalysis
TsOH·H2O accelerates the oxidation by protonating the alcohol, facilitating hydride abstraction. Omitting the acid reduces the yield to <30%, underscoring its critical role.
Temperature and Time
Elevated temperatures (50°C) improve reaction kinetics without degrading the TIPS group. Prolonged heating (>3 hours) risks overoxidation to carboxylic acids, necessitating precise timing.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Moisture Sensitivity : TIPSCl hydrolyzes rapidly, demanding anhydrous conditions and inert atmospheres.
-
Cost Efficiency : IBX, while effective, is expensive; alternatives like TEMPO/NaOCl are being explored for large-scale use.
-
Waste Management : DMSO and iodobenzoic acid byproducts require specialized disposal protocols to meet environmental regulations.
Continuous flow reactors have been proposed to enhance mixing and heat transfer during silylation, potentially increasing throughput by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid in methanol.
Major Products Formed
Oxidation: 4-(((Triisopropylsilyl)oxy)methyl)benzoic acid.
Reduction: 4-(((Triisopropylsilyl)oxy)methyl)benzyl alcohol.
Substitution: 4-hydroxymethylbenzaldehyde.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H26O2Si
- Molecular Weight : 278.467 g/mol
- Density : Approximately 0.9 g/cm³ (predicted)
- Boiling Point : Approximately 324.1 °C at 760 mmHg (predicted)
The compound features a benzene ring substituted at the para position with a tris(1-methylethyl)silyl ether group, which enhances stability and solubility in organic solvents. The presence of the silyl group can influence reactivity by providing steric hindrance or altering electronic properties, making it valuable in various synthetic pathways and applications.
Organic Synthesis
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- serves as a versatile building block in organic synthesis. Its siloxane functionality allows for:
- Silylation Reactions : The compound can be used to introduce silyl groups into other organic molecules, enhancing their stability and reactivity.
- Formation of Complex Molecules : It can participate in various coupling reactions, including cross-coupling and cycloaddition reactions, to form complex organic structures.
Material Science
The unique properties of this compound enable its use in material science:
- Silicone-Based Polymers : Due to its siloxane structure, it can be incorporated into silicone-based polymers, improving their thermal stability and mechanical properties.
- Coatings and Sealants : Its chemical stability makes it suitable for use in coatings and sealants that require durability under harsh conditions.
Case Studies
-
Synthesis of Anticancer Agents :
A study demonstrated the use of benzaldehyde derivatives in synthesizing anticancer agents through oxidative enolate heterocoupling. The unique structure of benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- could facilitate similar synthetic pathways due to its reactivity profile . -
Development of High-Performance Coatings :
Research indicates that incorporating siloxane-modified benzaldehydes into polymer matrices can significantly improve thermal stability and mechanical strength. Such modifications are crucial for developing coatings that withstand extreme environmental conditions .
Mechanism of Action
The mechanism of action of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxymethyl site until it is selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- :
Research Findings and Data Gaps
- Computational Data : The logP of the target compound is estimated to be higher than 4-[(trimethylsilyl)oxy]benzaldehyde (logP = 2.713) due to increased hydrophobicity from the TIPS group .
- Spectroscopic Data: No UV/visible or NMR data are provided in the evidence, but syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) offers a reference for substituted benzaldehydes in spectral analysis .
- Synthetic Challenges : The TIPS group’s bulk may complicate coupling reactions compared to TBDMS or methoxy derivatives, requiring optimized conditions (e.g., higher temperatures or polar aprotic solvents) .
Biological Activity
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- (CAS No. 313279-15-1) is a siloxane derivative of benzaldehyde characterized by its complex structure, which includes a benzaldehyde moiety and a tris(1-methylethyl)silyl group. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Chemical Structure and Properties
The molecular formula of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is C17H28O2Si, with a molecular weight of approximately 278.467 g/mol. The presence of the silyl ether group enhances the compound's stability and solubility in organic solvents, which may influence its biological reactivity by providing steric hindrance or altering electronic properties .
Antimicrobial Properties
Initial studies indicate that Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- may exhibit antimicrobial activity. The structural modifications introduced by the siloxane group could enhance its interaction with microbial membranes or enzymes, although specific mechanisms of action remain to be elucidated .
Medicinal Chemistry Applications
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its unique structure allows for further derivatization, potentially leading to compounds with enhanced biological activity . For instance, its derivatives have been explored for their efficacy against various pathogens and as inhibitors in biochemical assays.
Comparative Analysis with Related Compounds
To understand the biological activity of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-, it is useful to compare it with other related benzaldehyde derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzaldehyde, 4-(1-methylethyl)- | C10H12O | Simple alkyl substitution without siloxane |
| Benzaldehyde, 2,6-dichloro-4-(trichlorosilyl)methyl | C10H8Cl2O | Chlorinated variant affecting reactivity |
| Benzaldehyde, 4-(trimethylsilyl)- | C13H18O2Si | Contains trimethylsilyl instead of tris(1-methylethyl) |
| Benzaldehyde, 4-(phenyl)- | C13H10O | Contains an additional phenyl group |
The presence of the tris(1-methylethyl)silyl group distinguishes it from simpler derivatives by enhancing stability and solubility .
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of benzaldehyde derivatives for their biological activities. For example:
- Study on Thiosemicarbazone Derivatives : A series of substituted benzaldehyde thiosemicarbazone compounds were synthesized and evaluated for their inhibitory effects on xanthine oxidase (XO). The introduction of hydroxymethyl groups at specific positions significantly increased inhibitory activity . While this study did not directly involve Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-, it highlights the potential for similar modifications to enhance biological activity.
- Biochemical Assays : Various derivatives of benzaldehyde have been utilized in biochemical assays to study enzyme activity and inhibition. The unique structural features of siloxane-modified benzaldehydes could be explored further in this context .
Q & A
Q. What is the primary synthetic application of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- in organic chemistry?
This compound is primarily used as a protecting group for alcohols in multi-step organic syntheses. The tris(1-methylethyl)silyl (TIPS) group provides steric hindrance, shielding reactive hydroxyl groups from undesired reactions during transformations. For example, in aldol reactions or metal-catalyzed couplings, the TIPS group stabilizes intermediates while allowing selective deprotection under mild conditions (e.g., using tetrabutylammonium fluoride, TBAF) .
Q. What analytical techniques are recommended for characterizing this compound post-synthesis?
Key techniques include:
- H/C NMR : To confirm the presence of the TIPS group (e.g., characteristic triplet signals for isopropyl protons at δ ~1.0–1.2 ppm) and the benzaldehyde moiety (aldehyde proton at δ ~9.8–10.0 ppm) .
- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm) and Si-O-C vibrations (~1100 cm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis of the silyl ether. Avoid exposure to moisture or acidic conditions .
- Storage : Keep in a sealed container with desiccants at 2–8°C. Monitor shelf life, as silyl ethers can degrade over time, especially if exposed to trace water .
Advanced Research Questions
Q. What strategies enable selective removal of the TIPS group without affecting other functional groups?
The TIPS group is cleaved using fluoride-based reagents (e.g., TBAF in THF or HF-pyridine), which selectively hydrolyze the Si-O bond. For example:
- Procedure : Dissolve the protected intermediate in anhydrous THF, add TBAF (1.1 equiv.), and stir at 0°C for 1–2 hours. Quench with water and extract with dichloromethane .
- Caution : Ensure no competing acid-sensitive groups (e.g., tert-butyl esters) are present, as fluoride ions may induce side reactions .
Q. How do solvent polarity and temperature impact silylation efficiency with this compound?
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance silylation rates by stabilizing transition states. Non-polar solvents (e.g., toluene) may slow reactivity but improve selectivity .
- Temperature : Elevated temperatures (50–80°C) accelerate silylation but risk premature aldehyde oxidation. Low temperatures (0–25°C) are preferred for sensitive substrates .
Q. What side reactions occur during its use, and how can they be mitigated?
- Aldehyde Oxidation : The benzaldehyde group may oxidize to benzoic acid under aerobic conditions. Mitigation: Conduct reactions under inert atmosphere with radical scavengers (e.g., BHT) .
- Premature Deprotection : Trace moisture hydrolyzes the TIPS group. Mitigation: Use molecular sieves or pre-dried solvents .
- Silanol Formation : Incomplete silylation leads to silanol byproducts. Mitigation: Employ excess silylating agent (1.5–2.0 equiv.) and monitor via TLC .
Key Research Findings
- Synthetic Utility : The TIPS group in this compound enables regioselective protection of alcohols in complex molecules, such as polyol natural products (e.g., phytosphingosines) .
- Stability Data : The compound’s predicted boiling point (339°C) and density (0.92 g/cm) suggest suitability for high-temperature reactions .
- Ecological Impact : While ecotoxicity data are limited, analogous silyl ethers show low bioaccumulation potential. Avoid environmental release due to persistence concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
